molecular formula C18H20N4O3 B5532222 2-(2-methylbenzyl)-5-(3,4,5-trimethoxyphenyl)-2H-tetrazole

2-(2-methylbenzyl)-5-(3,4,5-trimethoxyphenyl)-2H-tetrazole

Cat. No.: B5532222
M. Wt: 340.4 g/mol
InChI Key: FHOLBKHWEDCGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylbenzyl)-5-(3,4,5-trimethoxyphenyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 2-methylbenzyl group and a 3,4,5-trimethoxyphenyl group attached to the tetrazole ring

Preparation Methods

The synthesis of 2-(2-methylbenzyl)-5-(3,4,5-trimethoxyphenyl)-2H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. Common reagents used in this reaction include sodium azide and a suitable nitrile compound.

    Introduction of Substituents: The 2-methylbenzyl and 3,4,5-trimethoxyphenyl groups can be introduced through various substitution reactions. For example, the 2-methylbenzyl group can be added via a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Final Assembly: The final step involves coupling the substituted tetrazole with the desired substituents under appropriate reaction conditions, such as heating in the presence of a base.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

2-(2-methylbenzyl)-5-(3,4,5-trimethoxyphenyl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions may include carboxylic acids or ketones, depending on the specific reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the nature of the substituent and the reaction conditions.

Scientific Research Applications

2-(2-methylbenzyl)-5-(3,4,5-trimethoxyphenyl)-2H-tetrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: In industrial applications, the compound may be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-methylbenzyl)-5-(3,4,5-trimethoxyphenyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2-methylbenzyl)-5-(3,4,5-trimethoxyphenyl)-2H-tetrazole can be compared with other similar compounds, such as:

    2-(2-methylbenzyl)-5-phenyl-2H-tetrazole: This compound lacks the trimethoxyphenyl group, which may result in different chemical and biological properties.

    2-(2-methylbenzyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazole:

    2-(2-methylbenzyl)-5-(4-methoxyphenyl)-2H-tetrazole: The position and number of methoxy groups can influence the compound’s chemical behavior and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]-5-(3,4,5-trimethoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12-7-5-6-8-13(12)11-22-20-18(19-21-22)14-9-15(23-2)17(25-4)16(10-14)24-3/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOLBKHWEDCGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2N=C(N=N2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.